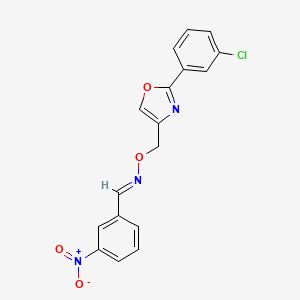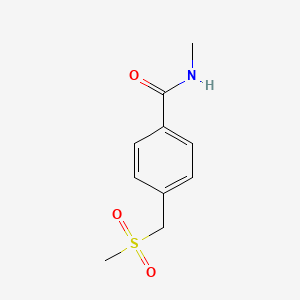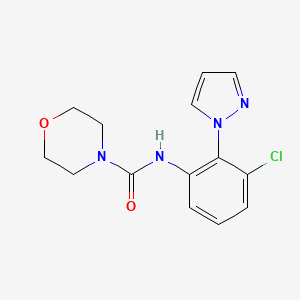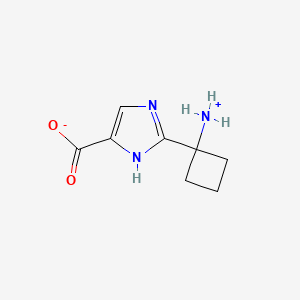
2-(1-azaniumylcyclobutyl)-1H-imidazole-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound identified as “2-(1-azaniumylcyclobutyl)-1H-imidazole-5-carboxylate” is a chemical entity with specific properties and applications. It is important to understand its structure, synthesis, reactions, and applications to appreciate its significance in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-azaniumylcyclobutyl)-1H-imidazole-5-carboxylate involves specific chemical reactions and conditions. One common method includes the reaction of phosgene with four equivalents of imidazole under anhydrous conditions. This reaction produces the compound along with imidazolium chloride as a byproduct . The reaction can be represented as: [ \text{4 C}_3\text{H}_4\text{N}_2 + \text{C(O)Cl}_2 \rightarrow (\text{C}_3\text{H}_3\text{N}_2)_2\text{CO} + 2 [\text{C}_3\text{H}_3\text{N}_2\text{H}_2]\text{Cl} ]
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the same reaction as mentioned above. The process is optimized to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(1-azaniumylcyclobutyl)-1H-imidazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions involve the gain or loss of electrons.
Substitution: This reaction involves the replacement of one functional group with another.
Hydrolysis: This compound hydrolyzes readily to give back imidazole and carbon dioxide.
Common Reagents and Conditions
Common reagents used in reactions with this compound include acids, bases, and other nucleophiles. The conditions vary depending on the desired reaction and product.
Major Products Formed
The major products formed from reactions involving this compound include imidazole derivatives and carbon dioxide. These products are often used in further chemical synthesis and applications.
Aplicaciones Científicas De Investigación
2-(1-azaniumylcyclobutyl)-1H-imidazole-5-carboxylate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of amides, carbamates, and ureas.
Biology: The compound is used in biochemical studies to understand enzyme mechanisms and protein interactions.
Medicine: this compound is used in the synthesis of pharmaceutical compounds and as a tool in drug discovery.
Industry: It is used in the production of polymers, coatings, and other industrial materials.
Mecanismo De Acción
The mechanism of action of 2-(1-azaniumylcyclobutyl)-1H-imidazole-5-carboxylate involves its ability to act as a coupling agent in chemical reactions. It facilitates the formation of bonds between molecules, particularly in the synthesis of peptides and other complex organic compounds . The molecular targets and pathways involved include the activation of carboxylic acids and amines to form amides.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 2-(1-azaniumylcyclobutyl)-1H-imidazole-5-carboxylate include:
Carbonyldiimidazole: This compound has similar reactivity and applications in organic synthesis.
Phosgene: Used in the synthesis of this compound, it has similar chemical properties and reactivity.
Uniqueness
This compound is unique due to its high reactivity and versatility in chemical synthesis. It offers advantages in terms of ease of handling and the ability to form stable products under various conditions.
Propiedades
IUPAC Name |
2-(1-azaniumylcyclobutyl)-1H-imidazole-5-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2/c9-8(2-1-3-8)7-10-4-5(11-7)6(12)13/h4H,1-3,9H2,(H,10,11)(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBNOGOBDFVJJDQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=NC=C(N2)C(=O)[O-])[NH3+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(C1)(C2=NC=C(N2)C(=O)[O-])[NH3+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![ethyl 2-[5-chloro-2-(4-fluorophenyl)-1H-indol-3-yl]acetate](/img/structure/B7854368.png)

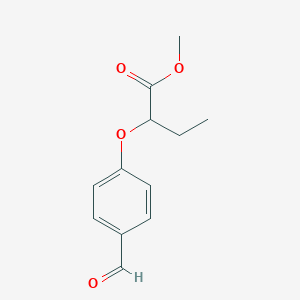
![2-amino-N-[(E)-(3-methoxy-4-propoxyphenyl)methylideneamino]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B7854402.png)

![3-[(1Z)-2-cyano-3-ethoxy-3-oxoprop-1-en-1-yl]phenyl furan-2-carboxylate](/img/structure/B7854420.png)

